molecular formula C11H17NS B12687973 4-(2-((1-Methylpropyl)thio)ethyl)pyridine CAS No. 134480-43-6

4-(2-((1-Methylpropyl)thio)ethyl)pyridine

Cat. No.: B12687973
CAS No.: 134480-43-6
M. Wt: 195.33 g/mol
InChI Key: ZUILQCLQZCJPRW-UHFFFAOYSA-N
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Description

4-(2-((1-Methylpropyl)thio)ethyl)pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds with the chemical formula C5H5N. This particular compound features a pyridine ring substituted with a 2-((1-methylpropyl)thio)ethyl group, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((1-Methylpropyl)thio)ethyl)pyridine typically involves the reaction of pyridine with 2-((1-methylpropyl)thio)ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-((1-Methylpropyl)thio)ethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives of the thioethyl group.

    Reduction: Reduced derivatives of the pyridine ring.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-(2-((1-Methylpropyl)thio)ethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-((1-Methylpropyl)thio)ethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(Ethylthio)ethyl)pyridine
  • 4-(2-(Methylthio)ethyl)pyridine
  • 4-(2-(Propylthio)ethyl)pyridine

Uniqueness

4-(2-((1-Methylpropyl)thio)ethyl)pyridine is unique due to the presence of the 1-methylpropyl group, which imparts distinct chemical and physical properties compared to its analogs

Properties

CAS No.

134480-43-6

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

4-(2-butan-2-ylsulfanylethyl)pyridine

InChI

InChI=1S/C11H17NS/c1-3-10(2)13-9-6-11-4-7-12-8-5-11/h4-5,7-8,10H,3,6,9H2,1-2H3

InChI Key

ZUILQCLQZCJPRW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)SCCC1=CC=NC=C1

Origin of Product

United States

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